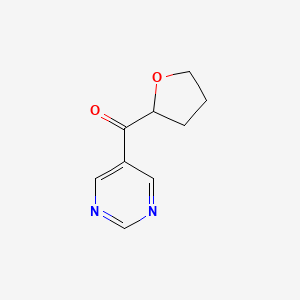![molecular formula C12H8F3N3OS B11780104 6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11780104.png)
6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that features a thiazole ring fused with a triazole ring. This compound is notable for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring. The presence of the trifluoromethoxy group imparts significant electron-withdrawing properties, making this compound of interest in various fields of research, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole typically involves the reaction of appropriate thiazole and triazole precursors. One common method involves the cyclization of a thioamide with a hydrazine derivative under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-5-(3-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole
- 6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole
- 5-(4-(trifluoromethoxy)phenyl)-1,2,4-triazole
Uniqueness
6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole is unique due to the presence of the trifluoromethoxy group, which imparts significant electron-withdrawing properties. This makes the compound more reactive and enhances its ability to interact with biological targets compared to similar compounds .
Propiedades
Fórmula molecular |
C12H8F3N3OS |
|---|---|
Peso molecular |
299.27 g/mol |
Nombre IUPAC |
6-methyl-5-[4-(trifluoromethoxy)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C12H8F3N3OS/c1-7-10(20-11-16-6-17-18(7)11)8-2-4-9(5-3-8)19-12(13,14)15/h2-6H,1H3 |
Clave InChI |
OMWJXUHAHYAVQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11780026.png)



![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)


![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11780052.png)
![3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780054.png)

![5-(Methylsulfonyl)-4-(m-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780087.png)

![3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11780095.png)
![tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B11780102.png)
